molecular formula C12H12BrN3 B12980916 3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12980916
M. Wt: 278.15 g/mol
InChI Key: HVARNZRYLHXYKS-UHFFFAOYSA-N
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Description

3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a pyridine ring with a pyrazole ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds.

Scientific Research Applications

3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific combination of a pyridine and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and chemical probes.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

3-bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C12H12BrN3/c1-8-5-9(7-14-6-8)12-11(13)10-3-2-4-16(10)15-12/h5-7H,2-4H2,1H3

InChI Key

HVARNZRYLHXYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NN3CCCC3=C2Br

Origin of Product

United States

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